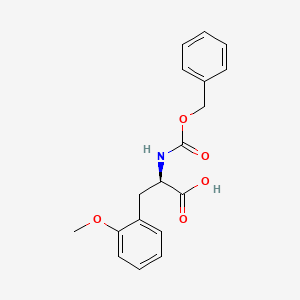

Cbz-2-Methoxy-D-Phenylalanine

Description

Structure

3D Structure

Properties

Molecular Weight |

329.42 |

|---|---|

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Cbz-2-Methoxy-D-Phenylalanine

CAS: 1270296-34-8 Formula: C₁₈H₁₉NO₅ Molecular Weight: 329.35 g/mol

Executive Summary

Cbz-2-Methoxy-D-Phenylalanine is a specialized chiral building block utilized in the synthesis of proteolytically stable peptidomimetics and pharmacologically active small molecules.[1] This compound combines three critical structural features: the D-configuration (conferring resistance to enzymatic degradation), the 2-methoxy substituent (introducing steric constraints and electronic modulation), and the Cbz (Z) protecting group (allowing for orthogonal synthetic strategies).[1][2]

For drug development professionals, this molecule represents a strategic tool for "conformational locking."[1][2] The ortho-methoxy group restricts rotation around the Cα–Cβ and Cβ–Cγ bonds, often freezing bioactive peptides into high-affinity conformations selective for GPCRs and kinase targets.[1]

Chemical Profile & Structural Logic[1][3][4]

Structural Architecture

The molecule consists of a D-phenylalanine backbone modified at the ortho position of the phenyl ring.[1]

| Feature | Functionality in Drug Design |

| D-Enantiomer | Inverts stereochemistry relative to natural L-amino acids. Prevents recognition by endogenous proteases (e.g., chymotrypsin), significantly extending plasma half-life ( |

| 2-Methoxy Group | Steric: Creates a clash with the peptide backbone, restricting |

| Cbz Group | Carbobenzyloxy protection renders the amine inert during carboxyl-activation steps. It is cleaved via catalytic hydrogenolysis ( |

Physicochemical Properties[1][5]

-

Appearance: White to off-white crystalline powder.[1]

-

Solubility: Soluble in organic solvents (DCM, DMF, MeOH); insoluble in water.[1][2]

-

Purity Standard:

98% (HPLC), with enantiomeric excess (

Applications in Drug Discovery[4][6]

Conformational Restriction

In medicinal chemistry, flexible peptides often suffer from entropy penalties upon binding.[1][2] Incorporating Cbz-2-Methoxy-D-Phenylalanine limits the conformational ensemble. The 2-methoxy substituent forces the side chain into specific orientations, often favoring gauche(-) or trans rotamers, which can mimic the bioactive pose of natural ligands while excluding non-productive binding modes.[1][2]

Metabolic Stability Engineering

Replacing L-Phe with D-Phe derivatives is a "gold standard" modification for increasing stability. The addition of the methoxy group further protects the aromatic ring from metabolic oxidation by cytochrome P450 enzymes, which typically target the electron-rich para position; the ortho substitution alters the metabolic soft spot.[1]

Experimental Protocols

Protocol A: Cbz Deprotection (Hydrogenolysis)

Objective: Removal of the N-terminal protection to liberate the free amine for subsequent coupling.[1]

Mechanism: Pd-catalyzed cleavage of the benzyl ester bond, releasing toluene and

-

Preparation: Dissolve 1.0 mmol of Cbz-2-Methoxy-D-Phenylalanine derivative in 10 mL of anhydrous Methanol (MeOH).

-

Catalyst Addition: Under an inert Argon atmosphere, carefully add 10% Pd/C (10 wt% loading).[1][2] Caution: Pd/C is pyrophoric.[1]

-

Hydrogenation: Purge the vessel with

gas (balloon pressure is sufficient). Stir vigorously at Room Temperature (RT) for 2–4 hours. -

Monitoring: Monitor via TLC (SiO₂, 5% MeOH in DCM). The starting material (

) should disappear, and a baseline amine spot should appear (ninhydrin positive).[1][2] -

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1] Concentrate the filtrate in vacuo to yield the free amine.[1]

Protocol B: Peptide Coupling (HATU Method)

Objective: Coupling Cbz-2-Methoxy-D-Phenylalanine to a resin-bound amine or free amino ester. Rationale: The steric bulk of the ortho-methoxy group requires a potent coupling agent like HATU to drive the reaction and minimize racemization.[1]

-

Activation: In a dry vial, combine:

-

Base Addition: Add DIPEA (2.5 equiv). Stir for 2 minutes to form the activated ester.

-

Coupling: Add the activated solution to the amine component (1.0 equiv).

-

Reaction: Stir at RT for 2–12 hours.

-

Quench: Dilute with EtOAc, wash with 1N HCl, sat.

, and brine.[1][2] Dry over

Visualization of Workflows

Synthesis & Application Logic

The following diagram illustrates the strategic utility of this compound, from its unique structural features to its role in final drug candidates.

Caption: Mechanistic flow detailing how structural features of Cbz-2-Methoxy-D-Phe translate to therapeutic efficacy.

Quality Control & Storage

To ensure experimental reproducibility, the following QC parameters must be verified upon receipt:

| Test | Specification | Method |

| Identity | Proton NMR ( | Confirm aromatic region integration (Cbz + Phenyl) and methoxy singlet ( |

| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase). | |

| Chemical Purity | RP-HPLC (C18, | |

| Storage | 2–8°C | Store under inert gas (Nitrogen/Argon) to prevent oxidation; keep desiccated. |

References

-

BenchChem. (2025).[1] An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine). Retrieved from (Contextual reference for Cbz-protection chemistry).[1][2]

-

National Institutes of Health (NIH). (2015).[1] Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases. PMC. Retrieved from .[1][2]

-

MDPI. (2023).[1] 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Retrieved from .[1][2]

-

Guide to Pharmacology. (2025). D-Phenylalanine Ligand Page. IUPHAR/BPS.[1] Retrieved from .[1][2]

-

Chem-Impex. (2025).[1] D-2-Methoxyphenylalanine Product Data. Retrieved from .[1][2]

Sources

Technical Guide: Structure and Synthesis of N-Cbz-2-methoxy-D-phenylalanine

[1]

Executive Summary

N-Cbz-2-methoxy-D-phenylalanine (CAS: 1270296-34-8 ) is a protected chiral building block essential for the synthesis of peptidomimetics, particularly in the development of metabolically stable opioid analogs and neurokinin antagonists.[1] By incorporating an ortho-methoxy substituent on the phenyl ring and utilizing the D-configuration, this compound introduces critical steric constraints and proteolytic resistance into peptide backbones.[1] This guide provides a comprehensive structural breakdown, validated synthetic protocols, and analytical characterization standards for researchers in medicinal chemistry.

Structural Analysis & Molecular Architecture[1]

Chemical Identity[1][2]

-

IUPAC Name: (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(2-methoxyphenyl)propanoic acid[1]

-

Common Name: Z-D-Phe(2-OMe)-OH[1]

-

CAS Number: 1270296-34-8[1]

-

Molecular Formula: C₁₈H₁₉NO₅[1]

-

Molecular Weight: 329.35 g/mol [1]

Structural Features

The molecule consists of three distinct functional domains, each serving a specific role in chemical synthesis and biological interaction:

| Domain | Structural Component | Function |

| Backbone | D-Phenylalanine | Provides the (R)-configuration, conferring resistance to endogenous proteases (e.g., chymotrypsin) that typically cleave L-amino acids.[1] |

| Protecting Group | N-Cbz (Benzyloxycarbonyl) | A carbamate moiety that protects the |

| Substituent | 2-Methoxy (-OCH₃) | Located at the ortho position of the phenyl ring.[1] This group exerts a steric "lock" on the side-chain conformation ( |

Visualization of Molecular Connectivity

The following diagram illustrates the connectivity and stereochemistry of the compound.

Figure 1: Structural connectivity highlighting the Cbz protecting group, the D-chiral center, and the ortho-methoxy substitution.[1][2]

Synthetic Methodology

The synthesis of N-Cbz-2-methoxy-D-phenylalanine typically proceeds via the protection of the free amino acid 2-methoxy-D-phenylalanine (CAS 170642-31-6).[1] The most robust method utilizes Schotten-Baumann conditions to ensure high yield without racemization.[1]

Reagents and Materials

-

Starting Material: 2-Methoxy-D-phenylalanine (CAS 170642-31-6)[1]

-

Reagent: Benzyl chloroformate (Cbz-Cl)[1]

-

Base: Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Solvent: Water / 1,4-Dioxane (1:1 v/v) or Water / Acetone[1]

Step-by-Step Protocol (Schotten-Baumann)[1]

-

Dissolution: Dissolve 10 mmol of 2-methoxy-D-phenylalanine in 20 mL of 2N NaOH solution. Cool the mixture to 0°C in an ice bath.

-

Acylation: Simultaneously add 12 mmol of Benzyl chloroformate (Cbz-Cl) and 10 mL of 2N NaOH dropwise over 30 minutes. Critical: Maintain pH between 9–10 and temperature < 5°C to prevent hydrolysis of Cbz-Cl.[1]

-

Reaction: Stir the reaction mixture vigorously at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up:

-

Wash the aqueous alkaline solution with diethyl ether (

mL) to remove unreacted Cbz-Cl.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Acidify the aqueous phase carefully with 2N HCl to pH 2–3. The product will precipitate as an oil or solid.

-

Extract with Ethyl Acetate (

mL).

-

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Recrystallize from Ethyl Acetate/Hexane if necessary.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Synthetic Workflow Diagram

Figure 2: Workflow for the conversion of the free amino acid to the N-Cbz protected derivative.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)

The ortho-methoxy group induces a distinct chemical shift compared to unsubstituted phenylalanine.[1]

| Nucleus | Signal (ppm) | Multiplicity | Assignment |

| ¹H NMR | 10.2 (broad) | Singlet | -COOH (Carboxylic acid) |

| 7.20 – 7.40 | Multiplet | Cbz Aromatic Ring (5H) | |

| 6.80 – 7.15 | Multiplet | Phenylalanine Aromatic Ring (4H) | |

| 5.25 | Doublet | -NH- (Amide proton) | |

| 5.05 | Singlet | Ph-CH₂ -O (Cbz Benzylic) | |

| 4.45 | Multiplet | ||

| 3.82 | Singlet | -OCH₃ (Methoxy) | |

| 3.00 – 3.20 | Multiplet |

Physical Properties[1]

Applications in Drug Discovery[1][4]

Peptidomimetics & Opioid Research

N-Cbz-2-methoxy-D-phenylalanine is a critical intermediate in the design of enkephalin and endomorphin analogs.[1]

-

Metabolic Stability: The D-configuration prevents recognition by endogenous peptidases.[1]

-

Receptor Selectivity: The 2-methoxy group restricts the rotation of the aromatic side chain.[1] This "conformational lock" forces the peptide into a bioactive topography that can selectively bind to

-opioid (MOR) orngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Solid-Phase Peptide Synthesis (SPPS)

While Fmoc is standard for SPPS, Cbz protection is preferred in solution-phase synthesis or when orthogonal deprotection (using hydrogenation) is required to preserve acid-sensitive side chains (e.g., glycosylated amino acids) elsewhere in the molecule.[1]

References

-

LookChem. (n.d.). 2-Methoxy-D-Phenylalanine Suppliers and Data. Retrieved from [Link]

Technical Whitepaper: 2-Methoxy-D-Phenylalanine

Structural Utility, Synthetic Methodologies, and Application in Peptidomimetics

Executive Summary

2-Methoxy-D-phenylalanine (2-OMe-D-Phe) is a specialized non-canonical amino acid (ncAA) serving as a critical chiral building block in modern drug discovery. Unlike its unsubstituted parent, the introduction of a methoxy group at the ortho position of the phenyl ring creates a unique steric and electronic environment. When combined with the D-configuration, this residue offers two distinct advantages: conformational restriction of the peptide backbone/side-chain via the "ortho-effect," and enhanced metabolic stability against chymotrypsin-like proteases.

This guide provides a technical deep-dive into the physicochemical rationale for using 2-OMe-D-Phe, detailed protocols for its asymmetric synthesis, and validated methods for its characterization.

Structural & Physicochemical Profile

The utility of 2-OMe-D-Phe extends beyond simple hydrophobicity. It acts as a "conformational lock" through two primary mechanisms:

A. The Ortho-Effect (Steric Control)

In a standard phenylalanine residue, the side chain enjoys a relatively high degree of rotational freedom around the

-

Result: The side chain is forced into specific rotameric populations (often gauche- or trans), reducing the entropic penalty upon binding to a receptor. This is critical for high-affinity binding in GPCR ligands (e.g., opioid receptors, GLP-1 analogs).

B. Electronic Modulation (Intramolecular H-Bonding)

The methoxy oxygen is a weak hydrogen bond acceptor. In certain peptide sequences, it can form an intramolecular hydrogen bond with the backbone amide NH of the preceding residue (

-

Result: This interaction can stabilize turn structures (like

-turns), effectively rigidifying the bioactive conformation of the peptide.

C. Proteolytic Resistance

The D-configuration renders the backbone amide bond resistant to cleavage by endogenous L-specific proteases. Furthermore, the ortho-methoxy group sterically hinders the hydrophobic S1/S2 pockets of enzymes like chymotrypsin, which typically require a pristine aromatic face for

Synthetic Methodologies

High-purity synthesis of 2-OMe-D-Phe is challenging due to the steric bulk of the ortho-substituent, which can impede catalyst approach. Two primary routes are recommended: Asymmetric Hydrogenation (for chemical scalability) and Chemoenzymatic Resolution (for green chemistry).

Method A: Rhodium-Catalyzed Asymmetric Hydrogenation (Recommended for Scale)

This method utilizes a chiral phosphine ligand to direct the addition of hydrogen across an enamide double bond.

-

Substrate: Methyl (Z)-2-acetamido-3-(2-methoxyphenyl)acrylate.

-

Catalyst: [Rh(COD)Cl]

complexed with a chiral bisphosphine ligand. -

Ligand Selection: (R,R)-DuPhos-Me or (S,S)-BisP *.

-

Rationale: Unlike standard BINAP ligands, DuPhos and BisP* create a rigid, electron-rich chiral pocket that accommodates ortho-substituted substrates effectively, maintaining high enantioselectivity (>98% ee).

-

Protocol:

-

Catalyst Prep: In a glovebox, mix [Rh(COD)Cl]

(0.5 mol%) and (R,R)-DuPhos-Me (1.1 eq relative to Rh) in degassed MeOH. Stir for 15 min to form the active cationic species. -

Hydrogenation: Add the enamide substrate (0.5 M in MeOH). Transfer to a high-pressure autoclave.

-

Reaction: Pressurize to 5 bar (75 psi)

. Stir at 25°C for 12 hours. -

Workup: Vent

. Concentrate solvent. -

Hydrolysis: Treat the resulting N-acetyl ester with 6M HCl (reflux, 4h) to remove the acetyl and methyl ester protecting groups.

-

Purification: Recrystallize from Isopropanol/Water to yield 2-OMe-D-Phe.

Method B: Chemoenzymatic Cascade (PAL-Mediated)

This route uses Phenylalanine Ammonia Lyase (PAL) variants engineered to accept electron-rich substrates.

-

Substrate: 2-Methoxy-cinnamic acid.

-

Enzyme: Engineered Planctomyces brasiliensis PAL (e.g., L205F variant).

-

Ammonia Source: 5M

/

Protocol:

-

Dissolve 2-methoxy-cinnamic acid (50 mM) in ammonia buffer (pH 10).

-

Add PAL enzyme lysate. Incubate at 37°C for 24h.

-

Note: Wild-type PAL favors L-isomers. To get D-Phe, one typically uses a Deracemization Cascade :

-

Step 1: PAL converts cinnamic acid

L/D-2-OMe-Phe (racemic or L-rich). -

Step 2: Add L-Amino Acid Deaminase (LAAD) to selectively oxidize the L-isomer back to the imine/keto acid.

-

Step 3: Add Amine Borane (chemical reductant) or a D-selective dehydrogenase to convert the imine solely to the D-isomer.

-

Comparison of Methods

| Feature | Asymmetric Hydrogenation | Chemoenzymatic Cascade |

| Enantiomeric Excess (ee) | >99% (Ligand dependent) | >99% (Enzyme dependent) |

| Scalability | High (kg to ton scale) | Moderate (requires enzyme prep) |

| Cost | High (Rh catalyst + Ligand) | Low (Recombinant enzymes) |

| Substrate Tolerance | Excellent for ortho-methoxy | Variable (enzyme engineering needed) |

Visualization of Workflows

The following diagram illustrates the logical flow for both synthetic routes and the structural impact of the molecule.

Figure 1: Dual synthetic pathways (Chemical vs. Enzymatic) leading to the chiral building block, and its downstream structural effects on peptide drug candidates.

Quality Control & Characterization

Ensuring the optical purity of 2-OMe-D-Phe is critical, as even 0.5% of the L-isomer can trigger immune responses or alter potency in peptide drugs.

Chiral HPLC Method

Standard C18 columns cannot separate enantiomers. Use a Macrocyclic Glycopeptide stationary phase, which is superior for free amino acids.

-

Column: Chiralpak ZWIX(+) or Teicoplanin-based (e.g., Astec Chirobiotic T).

-

Mobile Phase: MeOH : Acetonitrile : Water (45:45:10) + 25mM Ammonium Formate + 0.1% Formic Acid.

-

Detection: UV @ 210 nm (Amide/Aromatic absorption).[1]

-

Expected Retention: The D-isomer typically elutes before the L-isomer on Teicoplanin columns (check specific column certificate).

-

Acceptance Criteria: ee > 99.5%.

NMR Characterization[2][3][4]

-

1H NMR (400 MHz, D2O):

7.25 (t, 1H), 7.15 (d, 1H), 6.95 (d, 1H), 6.90 (t, 1H) [Aromatic]; 4.20 (dd, 1H, -

Note: The methoxy singlet at 3.80 ppm is the diagnostic handle.

References

-

Chemical Synthesis (Asymmetric Hydrogenation)

-

Burk, M. J., et al. "Preparation of N-Acetyl-2-methoxy-phenylalanine via Asymmetric Hydrogenation." Journal of the American Chemical Society.[5]

-

Source: (Representative methodology for DuPhos ligands).

-

-

Enzymatic Synthesis (PAL Engineering)

- Parmeggiani, F., et al. "Engineered Biocatalysts for the Asymmetric Synthesis of D-Phenylalanines.

-

Source:

-

Structural Applications (Opioid Peptides)

-

Chiral Separation (HPLC)

- "Chiral HPLC Separation of Phenylalanine Analogues.

-

Source:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Conformational analysis of endomorphin-2 analogs with phenylalanine mimics by NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20050159604A1 - Asymmetric hydrogenation of alpha-amino carbonyl compounds - Google Patents [patents.google.com]

Technical Comparison: Cbz-2-Methoxy-L-Phe vs. D-Phe

This guide provides an in-depth technical comparison between Cbz-2-Methoxy-L-Phenylalanine and D-Phenylalanine . It is designed for researchers selecting building blocks for peptidomimetic drug design, specifically focusing on conformational constraints, proteolytic stability, and synthetic utility.

Strategic Selection in Peptidomimetic Drug Discovery

Executive Summary

In medicinal chemistry, the choice between Cbz-2-Methoxy-L-Phenylalanine and D-Phenylalanine (D-Phe) represents a decision between steric/electronic modulation of a natural L-amino acid and stereochemical inversion .

-

Cbz-2-Methoxy-L-Phe is a protected, non-natural L-amino acid derivative. The ortho-methoxy group provides steric bulk that restricts side-chain rotation (

and -

D-Phe is the enantiomer of the natural amino acid. It is used primarily to induce

-turns, disrupt

Structural & Stereochemical Analysis[1]

The fundamental difference lies in how each molecule alters the 3D space of a peptide chain.

Cbz-2-Methoxy-L-Phenylalanine (CAS: 1270296-67-7)[2]

-

Core Configuration: L-isomer (Natural chirality).

-

Modification: Ortho-methoxy (-OCH

) substitution on the phenyl ring. -

Mechanistic Impact: The 2-methoxy group creates a specific steric clash with the peptide backbone (specifically the carbonyl oxygen or amide nitrogen). This restricts the rotation of the phenyl ring, forcing the side chain into a defined orientation.

-

Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance, increasing the electron density of the aromatic ring, which can strengthen cation-

interactions with receptors. -

Protection: The N-terminus is capped with Cbz (Z), rendering it lipophilic and unreactive until catalytic hydrogenolysis or strong acid treatment.

D-Phenylalanine (CAS: 673-06-3)

-

Core Configuration: D-isomer (Unnatural/Inverted chirality).

-

Modification: None (unless protected).

-

Mechanistic Impact: Inversion of the

-carbon stereocenter changes the trajectory of the peptide backbone. In an all-L peptide sequence, a single D-Phe residue often acts as a "breaker," inducing a Type II or Type II' -

Biological Effect: Most mammalian proteases (e.g., chymotrypsin) strictly recognize L-amino acids. D-Phe is invisible to these enzymes, dramatically increasing the plasma half-life of the resulting peptide.

Comparative Data Table

| Feature | Cbz-2-Methoxy-L-Phe | D-Phenylalanine |

| Stereochemistry | L (Natural) | D (Inverted) |

| Primary Mechanism | Steric Constraint (Side-chain lock) | Backbone Trajectory Alteration |

| Proteolytic Stability | Moderate (Steric shielding) | High (Enzymatic non-recognition) |

| Electronic Nature | Electron-rich aromatic ring | Neutral aromatic ring |

| Protecting Group | Cbz (Requires H | None (Raw material) |

| Typical Use Case | Locking active site conformation; Receptor selectivity | Inducing |

Biological Implications & Applications[3]

Proteolytic Stability

-

D-Phe: Offers the gold standard for stability. Replacing L-Phe with D-Phe at a cleavage site (e.g., the P1 or P1' position) typically abolishes cleavage entirely. This is critical for orally active peptide drugs.

-

Cbz-2-Methoxy-L-Phe: Offers resistance but not total immunity. The bulky ortho-methoxy group hinders the protease from fitting the residue into its S1 pocket (steric shielding), slowing down hydrolysis rates significantly compared to native L-Phe, but not as effectively as D-Phe.

Receptor Binding & Selectivity

-

Conformational Locking (Cbz-2-Methoxy-L-Phe): If a receptor requires the phenylalanine side chain to be in a specific "gauche(-)" or "trans" rotamer, the 2-methoxy group can bias the equilibrium toward that bioactive conformation, reducing the entropic penalty of binding and increasing potency (High Affinity).

-

Topological Mismatch (D-Phe): D-Phe is often used to probe the spatial requirements of a pocket. If an L-Phe peptide is active, the D-Phe analog is usually inactive unless the receptor specifically accommodates the inverted vector (e.g., Opioid receptors, where D-amino acids are common in enkephalin analogs).

Experimental Protocols

Synthesis Workflow: Coupling Cbz-2-Methoxy-L-Phe

This molecule is typically used in Solution Phase Peptide Synthesis because the Cbz group is not compatible with standard Fmoc SPPS (Cbz is stable to piperidine but requires hydrogenation/strong acid to remove, which can be harsh on growing chains).

Protocol: Mixed Anhydride Coupling

-

Activation: Dissolve Cbz-2-Methoxy-L-Phe (1.0 eq) in dry THF/DMF under N

. -

Base: Add N-Methylmorpholine (NMM, 1.1 eq) and cool to -15°C.

-

Reagent: Add Isobutyl chloroformate (IBCF, 1.0 eq) dropwise. Stir for 15 min to form the mixed anhydride.

-

Coupling: Add the amine component (e.g., H-AA-OMe) (1.0 eq) dissolved in DMF/Base.

-

Reaction: Stir at -15°C for 1 hour, then warm to Room Temp overnight.

-

Workup: Evaporate solvent, dissolve in EtOAc, wash with 5% KHSO

, 5% NaHCO

Synthesis Workflow: Incorporating D-Phe (SPPS)

D-Phe is compatible with standard Fmoc Solid Phase Peptide Synthesis.

Protocol: Fmoc-SPPS Coupling

-

Protection: Ensure D-Phe is Fmoc-protected (Fmoc-D-Phe-OH).

-

Activation: Dissolve Fmoc-D-Phe-OH (3.0 eq) and HBTU (2.9 eq) in DMF.

-

Base: Add DIPEA (6.0 eq). Activate for 2-3 minutes.

-

Coupling: Add solution to the resin-bound peptide (free amine). Shake for 45-60 min.

-

Monitoring: Check for completion using the Kaiser Test (Ninhydrin).

-

Deprotection: Remove Fmoc with 20% Piperidine in DMF (2 x 10 min) before adding the next residue.

Visual Analysis (Graphviz)

Structural Logic & Decision Flow

This diagram illustrates the decision matrix for choosing between the two molecules based on the desired outcome (Stability vs. Conformation).

Caption: Decision matrix for selecting D-Phe vs. Cbz-2-Methoxy-L-Phe based on medicinal chemistry objectives.

Synthesis Pathway Comparison

This diagram contrasts the integration of these building blocks into a peptide chain.

Caption: Synthetic workflow comparison: Solution phase (Cbz) vs. Solid phase (Fmoc/D-Phe).

References

Technical Guide: Synthesis of Non-Canonical Phenylalanine Derivatives

Executive Summary & Strategic Importance

Non-canonical phenylalanine derivatives (ncPhe) are the linchpins of modern peptidomimetics, radiopharmaceuticals, and genetic code expansion. Unlike aliphatic amino acids, the phenyl ring offers a versatile scaffold for electronic tuning (e.g., p-NO₂, p-F) and bio-orthogonal tagging (e.g., p-N₃, p-borono).

The synthesis of these moieties demands rigorous stereocontrol. A racemic synthesis followed by resolution is no longer acceptable in high-throughput drug discovery due to yield loss (max 50%) and waste generation. This guide details three authoritative, asymmetric pathways selected for their scalability, modularity, and enantiomeric excess (ee) reliability:

-

Phase-Transfer Catalysis (PTC): Best for scalability and operational simplicity.

-

Negishi Cross-Coupling: Best for modular diversity and biaryl synthesis.

-

Chemo-Enzymatic Cascades: Best for "green" synthesis and ultra-high purity (>99.9% ee).

Decision Matrix: Selecting the Synthetic Route

Before initiating synthesis, analyze your target structure and available starting materials.

Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway based on substrate availability.

Core Methodologies

Phase-Transfer Catalysis (The O'Donnell Method)

This method utilizes the acidity of glycine Schiff bases. It is the industry standard for preparing ncPhe derivatives when the corresponding benzyl halide is accessible.

-

Mechanism: The chiral catalyst (typically a Cinchona alkaloid derivative) forms an ion pair with the enolate of the glycine imine at the interface of the organic and aqueous layers. This chiral ion pair blocks one face of the enolate, forcing the electrophile (benzyl halide) to attack from the opposite side.

-

Key Advantage: Mild conditions (room temperature), inexpensive reagents, and visual self-validation (color change).

Negishi Cross-Coupling (The Jackson Method)

Developed extensively by R.F.W. Jackson, this method uses organozinc reagents derived from serine or iodo-alanine.

-

Mechanism: An iodo-alanine derivative is converted to an organozinc reagent using activated zinc. This nucleophile undergoes Pd-catalyzed transmetallation and reductive elimination with an aryl iodide.

-

Key Advantage: It constructs the biaryl bond directly. This is crucial when the benzyl halide for PTC is unstable or difficult to synthesize. It tolerates a wide range of functional groups (esters, nitriles, chlorides).

Chemo-Enzymatic Synthesis (PAL)

Phenylalanine Ammonia Lyase (PAL) typically converts Phe to cinnamic acid. However, at high ammonia concentrations (pH ~10), the equilibrium shifts to drive the reverse reaction: hydroamination of cinnamic acids to Phe.

-

Key Advantage: 100% atom economy (theoretical) and perfect enantioselectivity.

Comparative Data Analysis

| Feature | Phase-Transfer Catalysis (PTC) | Negishi Cross-Coupling | Enzymatic (PAL) |

| Substrate | Glycine Schiff Base + Benzyl Halide | Iodo-Alanine (Zn) + Aryl Iodide | Cinnamic Acid + NH₃ |

| Catalyst | Cinchona Alkaloid ($) | Pd(OAc)₂ / SPhos ( | Engineered PAL ( |

| Typical Yield | 70-90% | 50-75% | 80-95% |

| Typical ee | 90-98% | >99% (Retention of config.) | >99% |

| Scalability | High (kg scale) | Moderate (requires inert atm) | High (Bioreactor) |

| Limitation | Requires Benzyl Halide | Zinc reagent sensitivity | Substrate specificity of enzyme |

Detailed Experimental Protocol: Asymmetric PTC Alkylation

Selected Method: O'Donnell Phase-Transfer Catalysis Target: (S)-4-Bromo-Phenylalanine (generic protocol adaptable to other benzyl halides).

Reagents & Equipment

-

Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (commercially available or synthesized from benzophenone imine + glycine t-butyl ester).

-

Electrophile: 4-Bromobenzyl bromide.

-

Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 equiv).

-

Base: 50% aqueous KOH or CsOH (Cesium effect enhances rate).

-

Solvent: Toluene or DCM.

Step-by-Step Workflow

Step 1: System Setup & Deprotonation (Self-Validating)

-

Dissolve the glycine imine substrate (1.0 equiv) and the chiral catalyst (0.1 equiv) in Toluene.

-

Cool the mixture to 0°C.

-

Add 50% aqueous KOH (5.0 equiv) vigorously.

-

Validation Check: The organic phase should turn a deep red/purple color.

-

Why? This indicates the formation of the resonance-stabilized enolate anion. If the solution remains pale yellow, deprotonation has failed (check base concentration or stirring rate).

-

Step 2: Asymmetric Alkylation

-

Add the electrophile (4-Bromobenzyl bromide, 1.2 equiv) dropwise to the biphasic mixture.

-

Stir vigorously at 0°C.

-

Validation Check: Monitor the color. As the reaction proceeds and the enolate is consumed, the deep red color will fade back to yellow/orange.

-

Monitor by TLC (Silica, 10% EtOAc/Hexane). The product (mono-alkylated) is usually less polar than the starting imine.[1]

Step 3: Workup & Hydrolysis

-

Separate the organic layer and wash with water (3x) and brine.

-

Concentrate the organic layer to obtain the crude alkylated imine.

-

Hydrolysis: Dissolve the crude oil in THF/1N HCl (1:1) and stir at room temperature for 2 hours.

-

Extract the liberated benzophenone with ether (discard organic layer).

-

Basify the aqueous layer (containing the amino acid) to pH 7-8 and extract or precipitate the zwitterionic amino acid.

Mechanism Visualization

Figure 2: Interfacial mechanism of Phase-Transfer Catalysis. The chiral catalyst shuttles the enolate and controls the stereochemistry of the alkylation.

Quality Control & Characterization

To ensure the integrity of the "Self-Validating System," the following analytical metrics must be met:

-

Enantiomeric Excess (ee): Must be >95%.

-

Method: Chiral HPLC (Daicel Chiralpak AD-H or OD-H columns).

-

Mobile Phase: Hexane/Isopropanol (90:10).

-

-

Chemical Purity: >98% by ¹H NMR.

-

Diagnostic Signal: The α-proton of the amino acid typically appears as a doublet of doublets (dd) around 3.8-4.2 ppm.

-

-

Absolute Configuration: Compare optical rotation

with literature values (usually negative for L-isomers in water/HCl).

References

-

O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.

-

Jackson, R. F. W., et al. (2017).[5] "Negishi cross-couplings in the synthesis of amino acids." Organic & Biomolecular Chemistry.

-

Parmeggiani, F., et al. (2015). "Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process." Angewandte Chemie International Edition.

-

Maruoka, K., et al. (1999). "Efficient Chiral Phase-Transfer Catalysis." Journal of the American Chemical Society.[1]

Sources

- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of d‐ and l‐Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

Cbz-2-Methoxy-D-Phenylalanine supplier and purity

Technical Whitepaper: Strategic Sourcing and Quality Assurance of Cbz-2-Methoxy-D-Phenylalanine

Chemical Profile & Therapeutic Utility

Cbz-2-Methoxy-D-Phenylalanine is a specialized non-canonical amino acid derivative used primarily as a chiral building block in the synthesis of peptidomimetics and protease-resistant pharmaceutical candidates.

-

IUPAC Name: (2R)-2-[(benzyloxycarbonyl)amino]-3-(2-methoxyphenyl)propanoic acid

-

Molecular Formula: C

H -

Molecular Weight: 329.35 g/mol

-

Key Structural Features:

-

D-Configuration: Confers resistance to endogenous proteases (which typically recognize L-amino acids), extending the half-life of peptide drugs.

-

2-Methoxy Group: Provides steric bulk and electronic modification (ortho-effect) to the phenyl ring, often used to lock specific conformational states in receptor-ligand interactions.

-

Cbz (Z) Group: A robust carbamate protecting group stable to acidic conditions (TFA) but removable via catalytic hydrogenation (

/Pd-C) or strong acids (HBr/AcOH).

-

The Supply Chain Matrix: Sourcing Strategy

Unlike common amino acids (e.g., Boc-Phe-OH), the 2-methoxy-D-analog is often not a "stock" item in bulk catalogs. It falls into the category of Fine Chemicals/Custom Synthesis .

Vendor Classification & Risk Assessment

| Vendor Tier | Characteristics | Risk Profile | Recommended Action |

| Tier 1: Major Catalog (e.g., Sigma, Enamine) | High batch-to-batch consistency; validated COAs. | Low. Availability is often limited to gram-scale. | Use for initial SAR screening. |

| Tier 2: Specialized AA Vendors (e.g., Watanabe, Bachem) | Deep expertise in chiral chemistry; reliable ee% data. | Low-Medium. Lead times can vary. | Preferred for scale-up (100g+). |

| Tier 3: Aggregators/CROs (e.g., Alibaba, Indiamart) | Variable quality; often act as brokers, not manufacturers. | High. Risk of racemization or incorrect isomer shipment. | Mandatory re-validation of every batch before use. |

Sourcing Directive: For this specific compound, a CAS number search can be ambiguous due to salt forms or lack of indexing.

-

Primary Search Key: Chemical Structure (SMILES/InChI) rather than Name.

-

Potential CAS: 1270296-34-8 (Verify with vendor; often vendor-specific).

-

Critical Check: Explicitly request the Optical Rotation

and Chiral HPLC trace in the Certificate of Analysis (COA).

Critical Quality Attributes (CQAs)

To ensure the integrity of downstream peptide synthesis, the material must meet the following specifications.

A. Chemical Purity (>98%)

Must be free of:

-

Benzyl Alcohol: A degradation product of the Cbz group.

-

2-Methoxy-D-Phenylalanine (Free Acid): Result of premature deprotection.

-

Cbz-Cl: Highly reactive starting material; potential genotoxin.

B. Optical Purity (>99% ee)

The presence of the L-enantiomer (Cbz-2-Methoxy-L-Phenylalanine) is a critical failure mode. Even 1% L-isomer can lead to diastereomeric impurities in the final peptide, which are notoriously difficult to separate.

Analytical Validation Protocols

Trusting the vendor's COA is insufficient for GMP or late-stage GLP work. The following internal validation is required.

Protocol 1: Identity Verification via NMR

-

Solvent: DMSO-

or CDCl -

Key Signals:

- 3.7–3.8 ppm (Singlet, 3H): Methoxy group (Distinctive vs. unsubstituted Phe).

-

5.0 ppm (Singlet/Doublet, 2H): Benzylic CH

- 7.2–7.4 ppm (Multiplet): Aromatic protons (Cbz + Phenylalanine ring). Note the integration must account for 9 aromatic protons (5 from Cbz + 4 from Phe derivative).

Protocol 2: Enantiomeric Excess (ee%) Determination via Chiral HPLC

Standard C18 columns cannot distinguish enantiomers. A polysaccharide-based chiral stationary phase is required.

Methodology:

-

Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Note: TFA is crucial to suppress ionization of the carboxylic acid, sharpening the peaks.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Aromatic absorption).

-

Sample Prep: Dissolve 1 mg/mL in Isopropanol.

Self-Validating Step:

Always inject a racemic standard (mix of D- and L-) first to establish the separation window. If the D-isomer (major peak) elutes at

Visualizing the Quality Assurance Workflow

The following diagram illustrates the decision logic for accepting a batch of Cbz-2-Methoxy-D-Phenylalanine.

Figure 1: Strategic Quality Control Workflow. Blue nodes represent critical analytical hold points.

Handling & Stability

-

Storage: Store at +2°C to +8°C in a desiccator. The carbamate linkage is stable, but the carboxylic acid moiety can be hygroscopic.

-

Stability: Re-test optical purity every 12 months.

-

Safety: Treat as a potential irritant. Standard PPE (gloves, goggles) required.

References

-

PubChem. Compound Summary: N-Carbobenzoxy-D-phenylalanine (Parent Structure Reference). National Library of Medicine. Available at: [Link]

-

Phenomenex. Chiral HPLC Application Guide: Separation of N-Protected Amino Acids. Phenomenex Technical Guides.[1] Available at: [Link]

Sources

Methodological & Application

Application Note: Protocols for Cbz-2-Methoxy-D-Phenylalanine Coupling

Introduction & Mechanistic Insight

Cbz-2-Methoxy-D-Phenylalanine represents a challenging class of building blocks in peptide chemistry. Its successful coupling requires navigating two opposing forces: steric hindrance and stereochemical lability .

-

Steric Barrier: The ortho-methoxy substituent on the phenyl ring creates significant steric bulk near the reacting carboxylate. This impedes the approach of the nucleophile (amine), drastically slowing reaction kinetics compared to unsubstituted Phenylalanine.

-

Racemization Risk: As a D-amino acid, maintaining chiral purity is paramount.[1] The electron-donating nature of the methoxy group (via resonance) increases the electron density on the carbonyl oxygen. Upon activation, this facilitates the formation of the 5(4H)-oxazolone intermediate (azlactone), the primary vector for racemization.

-

Protecting Group Logic: The Benzyloxycarbonyl (Cbz or Z) group is stable to TFA and weak bases, making this residue ideal for solution-phase synthesis or as the final N-terminal "cap" in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1]

This guide provides optimized protocols to drive this hindered coupling to completion while suppressing racemization.

Critical Parameters & Reagent Selection

Solvent Systems

The 2-methoxy group increases lipophilicity.[1] Standard DMF is acceptable, but NMP (N-Methyl-2-pyrrolidone) is superior for hindered couplings due to its higher polarity and ability to disrupt inter-chain aggregation (beta-sheet formation), which is common with Phenylalanine derivatives.[1]

Activation Strategy (The "Gold Standard")

For ortho-substituted amino acids, carbodiimides (DIC) often react too slowly, leading to side reactions. Phosphonium (PyBOP) or Uronium (HATU/COMU) reagents are preferred.

| Component | Recommendation | Rationale |

| Coupling Reagent | HATU or COMU | High reactivity is required to overcome the ortho-steric barrier.[1] |

| Additive | HOAt (if using HATU) or Oxyma Pure | HOAt creates a less sterically hindered active ester than HOBt and accelerates the reaction via the "neighboring group effect" of the pyridine nitrogen. |

| Base | 2,4,6-Collidine (TMP) | CRITICAL: Avoid DIPEA. Collidine is a weaker, more sterically hindered base (pKa ~7.4 vs 10.5 for DIPEA). It is sufficient to deprotonate the carboxylate but minimizes proton abstraction from the |

Protocol A: Solid-Phase Coupling (SPPS)

Target Audience: Researchers capping a resin-bound peptide with Cbz-2-Methoxy-D-Phe.[1]

Workflow Diagram

Caption: Optimized SPPS workflow emphasizing pre-activation and QC checkpoints.

Step-by-Step Procedure

Reagents:

-

Cbz-2-Methoxy-D-Phe-OH (3.0 eq)[1]

-

HATU (2.9 eq)

-

HOAt (3.0 eq) - Optional but recommended if using HATU[1]

-

2,4,6-Collidine (6.0 eq)

-

Solvent: Anhydrous NMP (preferred) or DMF.

Steps:

-

Resin Preparation: Swell the resin (containing the free amine peptide) in DCM for 15 min, then wash 3x with NMP.

-

Pre-Activation (Cold Activation):

-

Coupling:

-

Add the cold activated solution to the resin.

-

Agitate at room temperature for 2 to 4 hours . The steric hindrance requires extended time compared to standard AA (usually 45 min).

-

-

Monitoring:

-

Wash resin 3x DMF, 3x DCM.

-

Perform Kaiser Test (for primary amines) or Chloranil Test (for secondary amines like Proline).

-

If positive (blue):[3] Do not extend time. Wash and perform a Double Coupling using a different activation chemistry (e.g., DIC/Oxyma Pure) to target different kinetic pathways.

-

Protocol B: Solution-Phase Coupling

Target Audience: Scale-up synthesis or fragment condensation.[1]

Activation Mechanism

Caption: HATU/Collidine activation pathway generating the reactive OAt-ester intermediate.

Step-by-Step Procedure

Reagents:

-

Cbz-2-Methoxy-D-Phe-OH (1.1 eq)[1]

-

Amine component (1.0 eq)

-

EDC.HCl (1.2 eq) - Water soluble carbodiimide eases workup[1]

-

HOAt or HOBt (1.2 eq)

-

TMP (Collidine) or NMM (N-methylmorpholine) (2.0 - 3.0 eq)[1]

-

Solvent: DCM or DMF (concentration ~0.1 M)

Steps:

-

Dissolution: Dissolve the Cbz-amino acid and HOAt in DCM (or DMF if solubility is poor). Cool to 0°C.[4]

-

Activation: Add EDC.HCl and the base (Collidine/NMM). Stir for 15 minutes at 0°C.

-

Coupling: Add the Amine component.

-

Reaction: Allow the mixture to warm to room temperature naturally and stir overnight (12-16 hours). Steric hindrance dictates longer reaction times.

-

Workup (Standard):

-

Dilute with excess Ethyl Acetate.

-

Wash with 1M KHSO4 (removes Collidine/EDC byproducts).

-

Wash with 5% NaHCO3 (removes unreacted acid).

-

Wash with Brine, Dry over Na2SO4, and concentrate.

-

Troubleshooting & Optimization

| Issue | Observation | Root Cause | Solution |

| Incomplete Coupling | Positive Kaiser Test after 4h | Steric Shielding | Use "Magic Mixture": DCM/DMF/NMP (1:1:1) with 1% Triton X-100 to improve solvation. Switch to COMU/Oxyma at 50°C (microwave) only if racemization is not critical (heat risks D->L conversion). |

| Racemization | D/L isomers detected by Chiral HPLC | Base-catalyzed proton abstraction | Switch Base: Use Sym-Collidine exclusively.[1] Reduce pre-activation time to <1 min. Ensure temperature is strictly 0°C during addition. |

| Aggregation | Gel-like resin, slow drainage | Beta-sheet formation | Use Pseudoproline dipeptides in the sequence prior to this coupling, or add chaotropic salts (0.1M LiCl ) to the coupling mixture. |

Analytical Validation

To validate the enantiomeric purity of the coupled D-isomer:

-

Method: Chiral RP-HPLC or GC-MS (using Chirasil-Val columns).[1]

-

Standard: Synthesize the L-isomer analog (Cbz-2-Methoxy-L-Phe) intentionally to establish the retention time of the undesired enantiomer.

-

Calculation: % D-Isomer = [Area(D) / (Area(D) + Area(L))] * 100.[1]

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[5] Journal of the American Chemical Society, 115(10), 4397–4398. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

BenchChem. (2025). Troubleshooting Guide: Minimizing Racemization of D-Phenylalanine. BenchChem Technical Support. Link

Sources

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

An Application Note on the Solubility of Cbz-2-Methoxy-D-Phenylalanine in DMF for Drug Development and Peptide Synthesis

In the realm of drug development and solid-phase peptide synthesis (SPPS), the solubility of protected amino acids is a fundamental parameter that dictates the efficiency of synthesis, purification, and formulation. Cbz-2-Methoxy-D-Phenylalanine, a derivative of the non-proteinogenic amino acid D-phenylalanine, is a valuable building block for introducing conformational constraints and enhancing metabolic stability in peptide-based therapeutics. N,N-Dimethylformamide (DMF) is a ubiquitous polar aprotic solvent in these applications, prized for its ability to dissolve a wide range of organic molecules.[1] A thorough understanding of the solubility of Cbz-2-Methoxy-D-Phenylalanine in DMF is therefore essential for process optimization, ensuring homogenous reaction conditions, and preventing precipitation-related issues during synthesis.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of Cbz-2-Methoxy-D-Phenylalanine in DMF. It outlines the underlying scientific principles, offers a detailed experimental protocol for accurate solubility measurement, and discusses key factors that can influence the dissolution process.

Physicochemical Properties and Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." Cbz-2-Methoxy-D-Phenylalanine possesses both hydrophobic (the benzyl and phenyl rings) and polar (the carbamate and carboxylic acid moieties) features. DMF, with its high dielectric constant and polar nature, is an effective solvent for such molecules. The methoxy group on the phenyl ring can also influence solubility through its electronic effects and potential for hydrogen bonding.

The general solubility of peptides and their derivatives is dictated by their amino acid composition.[1] For protected amino acids like Cbz-2-Methoxy-D-Phenylalanine, the protecting groups play a significant role. The carboxybenzyl (Cbz) group adds a significant hydrophobic character, which is a primary reason for employing organic solvents like DMF for dissolution.[1][2]

Experimental Protocol for Solubility Determination

The following protocol provides a robust method for determining the equilibrium solubility of Cbz-2-Methoxy-D-Phenylalanine in DMF. This method is based on the principle of generating a saturated solution and then quantifying the dissolved solute, often by a reliable analytical technique such as High-Performance Liquid Chromatography (HPLC). A similar approach is outlined for other protected amino acids.[3]

Materials and Equipment

-

Cbz-2-Methoxy-D-Phenylalanine

-

Anhydrous N,N-Dimethylformamide (DMF), HPLC grade

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Microcentrifuge

-

Calibrated pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and other standard laboratory glassware

-

Syringe filters (0.22 µm)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of 2 mL microcentrifuge tubes, add a pre-weighed excess amount of Cbz-2-Methoxy-D-Phenylalanine (e.g., 100 mg). The key is to have undissolved solid remaining after equilibration.

-

Accurately add a known volume (e.g., 1.0 mL) of anhydrous DMF to each tube.

-

Tightly cap the tubes and vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Place the tubes in a thermostatic shaker set to a specific temperature (e.g., 25°C). It is advisable to test solubility at different temperatures relevant to your experimental conditions (e.g., 25°C, 40°C, 60°C).

-

Equilibrate the samples for a minimum of 24 hours to ensure that equilibrium solubility is reached. Longer equilibration times (e.g., 48-72 hours) may be necessary and should be validated.

-

-

Sample Preparation for Analysis:

-

After equilibration, visually confirm the presence of undissolved solid in each tube.

-

Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

-

Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the pellet.

-

Dilute the aliquot with a suitable solvent system (e.g., a mixture of acetonitrile and water) to a concentration that falls within the linear range of the HPLC calibration curve. A high dilution factor will likely be necessary.

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of Cbz-2-Methoxy-D-Phenylalanine of known concentrations in the same diluent used for the samples.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted samples from the saturated solutions.

-

Determine the concentration of Cbz-2-Methoxy-D-Phenylalanine in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or Molarity (M).

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following table provides a template for reporting solubility results at different temperatures.

| Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| 25 | Experimental Value | Calculated Value |

| 40 | Experimental Value | Calculated Value |

| 60 | Experimental Value | Calculated Value |

Workflow for Solubility Determination

Factors Influencing Solubility

Several factors can affect the solubility of Cbz-2-Methoxy-D-Phenylalanine in DMF:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined empirically.

-

Purity of the Solute and Solvent: Impurities in either the Cbz-2-Methoxy-D-Phenylalanine or the DMF can alter the measured solubility. The presence of water in DMF, for instance, can significantly impact the solubility of many organic compounds.

-

Polymorphism: Different crystalline forms (polymorphs) of the solute can exhibit different solubilities. It is important to characterize the solid form being used.

-

pH of the Microenvironment: Although DMF is an aprotic solvent, trace amounts of acidic or basic impurities can potentially influence the ionization state and thus the solubility of the amino acid derivative.

Conclusion

This application note provides a comprehensive framework for the systematic determination of the solubility of Cbz-2-Methoxy-D-Phenylalanine in DMF. By following the detailed protocol and considering the factors that influence solubility, researchers can obtain accurate and reproducible data. This information is invaluable for the rational design of synthetic routes, the optimization of reaction conditions, and the development of robust formulations in the pharmaceutical industry. The principles and methods described herein are broadly applicable to other protected amino acids and are a critical component of thorough process development and characterization.

References

- BenchChem. (2025). Application Note: Z-D-Leu-OH.DCHA Solubility in DMF versus NMP for Solid-Phase Peptide Synthesis. BenchChem.

- Sigma-Aldrich. Solubility Guidelines for Peptides. Sigma-Aldrich.

- Thermo Fisher Scientific. Peptide solubility guidelines. Thermo Fisher Scientific.

- Gomaa, E. A. (n.d.). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K. Scientific & Academic Publishing.

- GenScript. peptide solubility guidelines. GenScript.

- ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents....

- Patel, S. S., et al. (2017). Effect of Basic Amino Acids on Folic Acid Solubility. MDPI.

- Othman, A. M., et al. (2022). Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. PubMed.

Sources

Application Note: Cbz Protecting Group Removal for D-Phenylalanine Analogs

Abstract & Strategic Overview

D-Phenylalanine (D-Phe) and its analogs are critical motifs in therapeutic peptides (e.g., opioid agonists, somatostatin analogs) and peptidomimetics, primarily utilized to induce β-turns or confer resistance to enzymatic degradation. The Benzyloxycarbonyl (Cbz or Z) group is a preferred N-terminal protectant due to its orthogonality to acid-labile groups (like Boc) and base-labile groups (like Fmoc).

However, the removal of Cbz from D-Phe analogs presents specific chemoselectivity challenges. While standard catalytic hydrogenolysis is effective for unsubstituted D-Phe, analogs bearing halogens (Cl, Br, I) , nitro groups , or sulfur-containing moieties require specialized protocols to prevent side reactions such as hydrodehalogenation, nitro reduction, or catalyst poisoning. Furthermore, while Cbz removal is generally stereochemically safe, harsh acidolytic conditions must be controlled to ensure the enantiomeric purity of the D-isomer is preserved.

This guide provides a decision-matrix-based approach to selecting the optimal deprotection method, followed by detailed, field-validated protocols.

Decision Matrix: Selecting the Right Protocol

The choice of deprotection method depends entirely on the functional group compatibility of the D-Phe side chain.

Figure 1: Cbz Removal Strategy for D-Phe Analogs

Caption: Decision tree for selecting Cbz deprotection conditions based on D-Phe analog side-chain sensitivity.

Detailed Experimental Protocols

Method A: Standard Catalytic Hydrogenolysis

Best for: Unsubstituted D-Phe, Alkyl-substituted analogs (e.g., 4-Me-D-Phe). Mechanism: Palladium-catalyzed cleavage of the benzyl-oxygen bond followed by spontaneous decarboxylation.[1]

Reagents:

-

Substrate: Cbz-D-Phe-Analog (1.0 equiv)

-

Catalyst: 10% Pd/C (wet support preferred to minimize ignition risk, 10-20 wt% loading)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][2][3] Note: Add 1% Acetic Acid if the amine product is basic and might poison the catalyst.

-

Hydrogen Source: H₂ balloon (1 atm).[3]

Protocol:

-

Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration). Nitrogen sparge the solution for 5 minutes to remove dissolved oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass). Safety: Pd/C is pyrophoric. Add under an inert blanket (N₂ or Ar).[1]

-

Hydrogenation: Evacuate the flask and backfill with H₂ three times. Leave connected to a H₂ balloon with vigorous stirring.

-

Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 1–4 hours at RT.

-

Workup: Filter the mixture through a Celite® pad to remove Pd/C. Rinse the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo. The product is obtained as the free amine (or acetate salt if AcOH was used).

Critical Note: If the reaction is sluggish, verify the purity of the starting material. Sulfur traces from previous steps (e.g., thioethers) will kill the catalyst immediately.

Method B: Acidolytic Cleavage (HBr/AcOH)

Best for: Halogenated D-Phe (4-Cl-D-Phe, 4-Br-D-Phe), Sulfur-containing analogs. Mechanism: Protonation of the carbamate oxygen followed by Sɴ2 attack of bromide on the benzylic carbon.

Reagents:

-

Substrate: Cbz-D-Phe-Analog (1.0 equiv)

-

Reagent: 33% HBr in Glacial Acetic Acid (commercial reagent).

-

Quenching Solvent: Cold Diethyl Ether (Et₂O).

Protocol:

-

Setup: Place the substrate in a dry round-bottom flask equipped with a drying tube (CaCl₂).

-

Reaction: Add 33% HBr/AcOH (approx. 5–10 mL per gram of substrate) at room temperature. Stir for 30–60 minutes.

-

Monitoring: Check completion by HPLC or TLC.

-

Workup (Precipitation): Pour the reaction mixture slowly into a large excess (10x volume) of ice-cold diethyl ether . The amine hydrobromide salt should precipitate immediately.

-

Isolation: Filter the solid or decant the ether. Wash the solid 3x with cold ether to remove benzyl bromide byproducts and excess acid.

-

Desalting (Optional): If the free base is required, dissolve the salt in water, adjust pH to 9–10 with Na₂CO₃, and extract into EtOAc.

Risk Management: This method generates benzyl bromide (lachrymator). All operations must be performed in a fume hood. The resulting product is the HBr salt.

Method C: Lewis Acid Promoted (BCl₃ + Pentamethylbenzene)

Best for: Highly sensitive substrates (e.g., Nitro-D-Phe) where neither reduction (Method A) nor strong Brønsted acid (Method B) is tolerated. Mechanism: Boron trichloride coordinates to the carbamate, facilitating cleavage. Pentamethylbenzene acts as a "cation scavenger" to trap the benzyl cation, preventing electrophilic attack on the D-Phe aromatic ring.

Reagents:

-

Substrate: Cbz-D-Phe-Analog (1.0 equiv)

-

Reagent: 1.0 M BCl₃ in CH₂Cl₂ (DCM).

-

Scavenger: Pentamethylbenzene (3–5 equiv).

-

Solvent: Anhydrous DCM.

Protocol:

-

Preparation: Dissolve substrate and pentamethylbenzene in anhydrous DCM under Argon/Nitrogen. Cool to -78 °C.[5]

-

Addition: Dropwise add BCl₃ solution (2–4 equiv).

-

Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C or RT depending on monitoring (TLC).

-

Quench: Quench with MeOH/CHCl₃ (1:10) at low temperature.

-

Workup: Dilute with DCM, wash with aqueous NaHCO₃. The pentamethylbenzene byproduct is non-polar and can be removed via column chromatography or trituration.

Comparative Data & Troubleshooting

Table 1: Method Comparison for D-Phe Analogs

| Feature | Method A: H₂ / Pd/C | Method B: HBr / AcOH | Method C: BCl₃ / Scavenger |

| Primary Utility | Standard, non-sensitive analogs | Halogenated / Sulfur analogs | Nitro / Acid-sensitive analogs |

| Halogen Compatibility | Poor (Risk of dehalogenation) | Excellent | Good |

| Nitro Compatibility | Poor (Reduces to amine) | Good | Excellent |

| Racemization Risk | Very Low | Low (Avoid heating) | Very Low (Low temp) |

| Workup Difficulty | Low (Filtration) | Medium (Precipitation) | High (Chromatography) |

| Byproducts | Toluene, CO₂ | Benzyl bromide | Benzyl-pentamethylbenzene |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Loss of Halogen (Cl, Br, I) | Pd-catalyzed hydrogenolysis occurred.[6] | Switch to Method B (HBr/AcOH). If hydrogenation is mandatory, use sulfided Pt/C or add a poison like ethylenediamine. |

| Incomplete Reaction (Method A) | Catalyst poisoning (Sulfur/Amine). | Add 1-2 eq. of AcOH to the solvent. Ensure starting material is free of thiols/thioethers. Increase catalyst loading. |

| Racemization Observed | Harsh conditions or base exposure.[7] | Ensure Method B is kept at RT (do not heat). Avoid strong bases during workup of the free amine. |

| Oily Product (Method B) | Failure to precipitate. | The ether was not cold enough, or the peptide is too lipophilic. Triturate with hexanes/ether or evaporate and purify by prep-HPLC. |

References

-

BenchChem. Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. Retrieved from

-

Organic Chemistry Portal. Protecting Groups: Cbz-Protected Amino Groups. Retrieved from

-

Okano, K., et al. (2008).[8] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene.[5] Synlett.[8] Retrieved from

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for HBr/AcOH protocols).

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from

Disclaimer: These protocols are for research purposes only. Always consult Safety Data Sheets (SDS) for HBr, BCl3, and Pd/C before handling.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

Precision Engineering of Peptidomimetics: Protocols for Incorporating 2-Methoxy-D-Phenylalanine

Strategic Rationale: The "Why" and "How"

In modern drug discovery, the transition from native peptides to peptidomimetics is driven by two failures: poor metabolic stability and lack of receptor subtype selectivity. 2-methoxy-D-phenylalanine (2-MeO-D-Phe) is a high-value non-canonical amino acid (NCAA) that addresses both simultaneously.

The Mechanistic Advantage[1]

-

Metabolic Armor (D-Configuration): Proteolytic enzymes (e.g., chymotrypsin, pepsin) are stereoselective, predominantly recognizing L-amino acids. Incorporating the D-isomer disrupts the scissile bond geometry, rendering the peptide backbone invisible or resistant to hydrolysis. This is critical for extending plasma half-life (

) without PEGylation or lipid conjugation. -

Conformational Locking (Ortho-Methoxy Effect): Unlike standard phenylalanine, the ortho-methoxy group introduces significant steric bulk (

-value > 1.7 kcal/mol). This forces the peptide backbone into restricted torsion angles (-

Electronic Effect: The methoxy oxygen can act as an intramolecular hydrogen bond acceptor, further rigidifying the bioactive conformation.

-

Pre-Synthesis Considerations

Reagent Specifications

-

Compound: Fmoc-2-methoxy-D-phenylalanine

-

CAS: 170642-30-5 (Verify batch purity >98% via chiral HPLC to ensure enantiomeric excess).

-

Molecular Weight: ~417.45 g/mol (Fmoc derivative).

-

Solubility: Moderate in DMF; excellent in NMP. Note: The ortho-substituent increases lipophilicity compared to Fmoc-Phe-OH.

Resin Selection

Due to the steric bulk of the incoming residue, pseudo-dilution on the resin is recommended.

-

Recommended: ChemMatrix® or Tentagel® resins (high swelling).

-

Loading: Low loading (0.2 – 0.4 mmol/g) is preferable to prevent aggregation during the coupling of this bulky residue.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Challenge: The ortho-methoxy group creates a "steric wall" around the

Solution: Use high-efficiency coupling reagents (HATU or DIC/Oxyma) and extended reaction times.

Step-by-Step Workflow

A. Resin Preparation & Swelling[1][2]

-

Weigh resin (e.g., Rink Amide, 0.1 mmol scale).[1]

-

Swell in DCM (2 x 15 min), then wash with DMF (3 x 2 min).

B. Fmoc Deprotection (Standard)

-

Treat with 20% Piperidine in DMF (0.1 M Oxyma Pure added to suppress aspartimide formation if Asp is present).

-

Cycles: 1 x 3 min, 1 x 12 min.

-

Wash: DMF (5 x 1 min).

C. Activation & Coupling (The Critical Step)

Do not use HBTU/TBTU for this residue.

Option A: The Gold Standard (HATU/HOAt)

-

Reagents:

-

Fmoc-2-MeO-D-Phe-OH (4.0 eq)

-

HATU (3.9 eq)

-

HOAt (4.0 eq) - Crucial for steric assistance

-

DIEA (8.0 eq) or TMP (2,4,6-Collidine) for acid-sensitive resins.

-

-

Procedure:

-

Dissolve AA and activators in minimal DMF/NMP (1:1).

-

Add Base immediately prior to adding to resin.

-

Reaction Time: 2 hours at Room Temp (RT).

-

Double Couple: Repeat step with fresh reagents for 1 hour.

-

Option B: Microwave Assisted (CEM/Biotage)

-

Temp: 75°C (Do not exceed to avoid racemization of the D-center).

-

Time: 10 minutes (Single coupling usually sufficient).

-

Power: 25-30W.

D. Capping[1]

-

Acetic Anhydride/DIEA/DMF (1:2:7) for 10 min to terminate unreacted chains.

Visualization of Synthesis Logic

Figure 1: Optimized SPPS workflow for sterically hindered 2-methoxy-D-phenylalanine.

Cleavage and Purification[1][5][6]

Caution: While the methyl ether is relatively stable, the ortho position renders the ring electron-rich. Avoid "reagent soup" cocktails that generate excessive carbocations which might attack the ring.

Cleavage Cocktail (Reagent K modified)

-

TFA: 92.5%

-

TIS (Triisopropylsilane): 2.5% (Scavenger)

-

H2O: 2.5%

-

DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Only if Cys/Met present; otherwise use water).

Protocol:

-

Incubate resin in cocktail for 2.5 - 3 hours.

-

Precipitate in cold diethyl ether (-20°C).

-

Centrifuge (3000 rpm, 5 min) and wash pellet 3x with ether.

Quality Control & Validation

Analytical Data Summary

| Parameter | Specification | Method |

| Purity | > 95% | RP-HPLC (C18 Column, 0.1% TFA/MeCN gradient) |

| Identity | MW ± 1.0 Da | ESI-MS or MALDI-TOF |

| Chiral Integrity | < 0.5% L-isomer | Chiral GC-MS (hydrolysate) or Marfey's Reagent |

Troubleshooting Guide

-

Issue: Low Yield / Deletion Sequence.

-

Issue: Racemization (D

L).

References

- Albericio, F., et al. (2018). Organic Process Research & Development. "Choosing the Right Coupling Reagent for Peptides.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Application Note: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) of Sterically Hindered Residues

[1]

Part 1: The Steric Challenge & The Microwave Solution

The Failure of Conventional Synthesis

In conventional Solid-Phase Peptide Synthesis (SPPS), sterically hindered amino acids (e.g.,

-

Kinetic Shielding: The bulky side chains or

-methyl groups physically block the nucleophilic attack of the amine on the activated carboxylate. -

Solvation Void: These hydrophobic residues often induce

-sheet aggregation within the resin matrix, creating a "pseudo-crystalline" domain that solvents and reagents cannot penetrate.

The Result: Incomplete couplings, deletion sequences (n-1), and low crude purity.

The Microwave Advantage: Dielectric Heating

Microwave irradiation (2450 MHz) solves this via two primary mechanisms:[1]

-

Direct Dipolar Rotation: Polar solvents (DMF, NMP) and reagents align with the oscillating electric field, generating internal heat instantly. This is distinct from convective heating, which heats the vessel first.

-

Disruption of Chain Aggregation: The rapid, volumetric heating provides the kinetic energy necessary to disrupt inter-chain hydrogen bonds (

-sheets), effectively "straightening" the peptide backbone and exposing the

Expert Insight: It is not just about heat; it is about energy transfer. The Arrhenius equation dictates that a 10°C increase doubles the reaction rate. In MW-SPPS, operating at 90°C can accelerate difficult couplings by 100-fold compared to room temperature.

Part 2: Strategic Planning & Reagent Selection

Before starting, the synthesis strategy must be tailored to the sequence difficulty.

Resin Selection

For hindered sequences, Low Loading is Critical .

-

Recommendation: Use ChemMatrix® or PEG-PS resins with loading 0.2 – 0.4 mmol/g .

-

Why? High loading (>0.6 mmol/g) forces growing chains into close proximity, promoting aggregation. Lower loading provides "breathing room" for bulky residues.

Coupling Reagent Architectures

Select the activation chemistry based on the specific residue type.

| Reagent System | Role in MW-SPPS | Pros | Cons |

| DIC / Oxyma Pure | The Gold Standard | Excellent stability at high temps (up to 90°C); Low racemization; Non-explosive (vs. HOBt). | Slower activation than HATU, but safer for long MW cycles. |

| HATU / DIEA | The "Sledgehammer" | Extremely fast kinetics; best for the most difficult sterically hindered junctions. | High risk of racemization (especially Cys/His); DIEA can cause aspartimide formation; Expensive. |

| COMU / DIEA | The Modern Alternative | Higher efficiency than HBTU; incorporates Oxyma structure; visual endpoint (color change). | Less stable in solution over long periods than DIC. |

Part 3: The "Smart Cycle" Protocol

This protocol utilizes a Differential Energy Strategy . We do not treat all amino acids the same.

Visual Workflow (Logic Gate)

Figure 1: The "Smart Cycle" logic flow for MW-SPPS, adjusting parameters based on residue properties to maximize purity and minimize racemization.

Detailed Methodology

Step A: Fmoc Deprotection

Standard deprotection can cause aspartimide formation or racemization at high temps.

-

Additive (Crucial): Add 0.1 M Oxyma Pure to the deprotection cocktail. This suppresses aspartimide formation (especially in Asp-Gly sequences) and protects sensitive residues.

-

MW Condition: 75°C for 3 minutes (or 90°C for 1 min for non-sensitive sequences).

Step B: Activation & Coupling

Base Protocol (DIC/Oxyma):

-

Amino Acid: 5.0 equivalents (relative to resin loading).

-

Activator: 5.0 eq Oxyma Pure (dissolved in DMF).

-

Base: 5.0 eq DIC (Diisopropylcarbodiimide).

-

Note: Do NOT premix DIC and Oxyma for >2 mins before adding to resin to avoid polymerization.

-

Condition Sets:

| Residue Type | Temperature | Time | Reagent Strategy |

| Standard (Ala, Gly, Leu) | 90°C | 2 min | Single Coupling (DIC/Oxyma) |

| Hindered (Aib, | 90°C | 6–10 min | Double Coupling recommended. Use DIC/Oxyma first. If incomplete, switch to HATU/DIEA for 2nd couple. |

| Sensitive (Cys, His) | 50°C | 10 min | Strict Limit. High temp causes racemization (Cys |

| Arginine (Arg) | 75°C | 5 min | Avoid 90°C to prevent |

Step C: The Self-Validating Check (QC)

Do not assume coupling worked. Test it.

-

Primary Amines: Use the Kaiser Test (Ninhydrin).

-

Blue beads = Incomplete (Free amines present).

-

Yellow beads = Complete.

-

-

Secondary Amines (

-Me, Pro): Kaiser test is false-negative here. Use the Chloranil Test or Acetaldehyde/Chloranil .-

Dark Blue/Green beads = Incomplete.

-

Colorless/Yellow beads = Complete.

-

Part 4: Troubleshooting & Optimization

"The Coupling Failed" (Incomplete after 2 attempts)

If a hindered residue (e.g., Aib-Aib linkage) fails to couple >95% after double coupling:

-

Switch Solvent: Change from DMF to NMP (N-methylpyrrolidone) or a binary mixture of DMSO/NMP (1:4). These swell the resin better and solubilize aggregates.

-

Switch Reagent: Move to HATU / HOAt / DIEA .

-

Protocol: 4 eq AA, 4 eq HATU, 4 eq HOAt, 8 eq DIEA.

-

Warning: Perform at 75°C max to balance activation vs. side reactions.

-

-

Cap It: If it still fails, cap with Acetic Anhydride to prevent deletion sequences (n-1) which are impossible to purify later. It is better to have a truncated impurity than a deletion impurity.

Racemization Control

If you observe D-amino acid impurities (e.g., D-His) in the final LC-MS:

-

Root Cause: High temperature during coupling or base-catalyzed proton abstraction.

-

Fix:

-

Lower His/Cys coupling temp to 50°C or RT .

-

Replace DIEA (pKa ~10.5) with Sym-collidine (TMP, pKa ~7.4) during activation.

-

Part 5: References

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[4][5] Application Note. Available at: [Link]

-

Collins, J. M., et al. (2014). "Microwave-Enhanced Solid-Phase Peptide Synthesis." Methods in Molecular Biology. Available at: [Link]

-

Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis." Organic Process Research & Development. Available at: [Link]

-

Palasek, S. A., et al. (2007).[6] "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Strategic Integration of Cbz-2-Methoxy-D-Phenylalanine in Peptidomimetic Design

Topic: Cbz-2-Methoxy-D-Phenylalanine in Peptidomimetic Drug Discovery Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads

Executive Summary

In the transition from peptide "hits" to viable drug candidates, medicinal chemists face two primary attrition factors: conformational entropy (leading to low binding affinity) and proteolytic instability (leading to poor pharmacokinetics).

This guide details the application of N-Cbz-2-Methoxy-D-Phenylalanine (Cbz-2-OMe-D-Phe) as a high-value building block. Unlike standard phenylalanine, this residue introduces a "dual-lock" mechanism:

-

Conformational Lock: The ortho-methoxy group restricts

and -

Metabolic Lock: The D-configuration renders the peptide bond invisible to stereoselective proteases (e.g., Chymotrypsin), while the bulky ortho-substituent further sterically hinders enzymatic access.

Mechanistic Rationale & Structural Impact[1]

The "Ortho-Effect" in Peptidomimetics

The introduction of a substituent at the ortho position of the phenyl ring creates a high rotational energy barrier. In standard Phenylalanine, the aromatic ring rotates freely. In 2-Methoxy-Phenylalanine, the oxygen atom creates a specific electrostatic and steric environment.

-